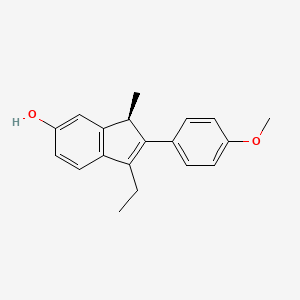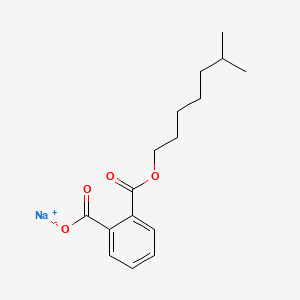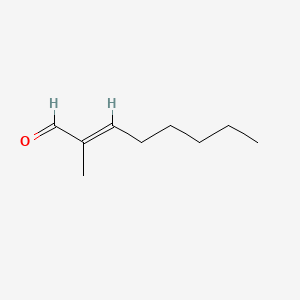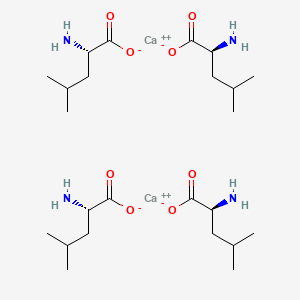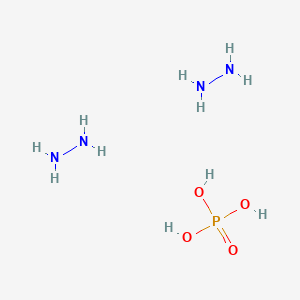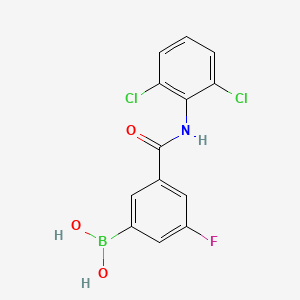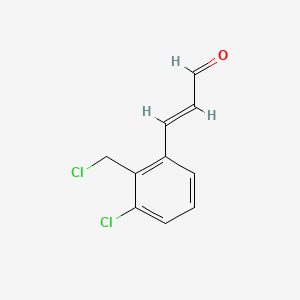
3-Chloro-2-(chloromethyl)cinnamaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(chloromethyl)cinnamaldehyde is an organic compound with the molecular formula C10H8Cl2O. It is a derivative of cinnamaldehyde, characterized by the presence of two chlorine atoms attached to the benzene ring and the methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(chloromethyl)cinnamaldehyde typically involves the chlorination of cinnamaldehyde. One common method is the reaction of cinnamaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the continuous flow chlorination process, where cinnamaldehyde is continuously fed into a reactor containing chlorine gas and a suitable solvent. This method allows for better control over reaction conditions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(chloromethyl)cinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-chloro-2-(chloromethyl)benzoic acid.
Reduction: Formation of 3-chloro-2-(chloromethyl)cinnamyl alcohol.
Substitution: Formation of 3-hydroxy-2-(chloromethyl)cinnamaldehyde or 3-amino-2-(chloromethyl)cinnamaldehyde.
Applications De Recherche Scientifique
3-Chloro-2-(chloromethyl)cinnamaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(chloromethyl)cinnamaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. It may also induce oxidative stress and apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating apoptotic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-methylcinnamaldehyde
- 2-Chloro-3-(chloromethyl)cinnamaldehyde
- 3-Chloro-2-(bromomethyl)cinnamaldehyde
Uniqueness
3-Chloro-2-(chloromethyl)cinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms enhances its electrophilic nature, making it a versatile intermediate for various chemical transformations .
Propriétés
Numéro CAS |
84682-30-4 |
|---|---|
Formule moléculaire |
C10H8Cl2O |
Poids moléculaire |
215.07 g/mol |
Nom IUPAC |
(E)-3-[3-chloro-2-(chloromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H8Cl2O/c11-7-9-8(4-2-6-13)3-1-5-10(9)12/h1-6H,7H2/b4-2+ |
Clé InChI |
OEZPPHLWIPFGIL-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)CCl)/C=C/C=O |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CCl)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


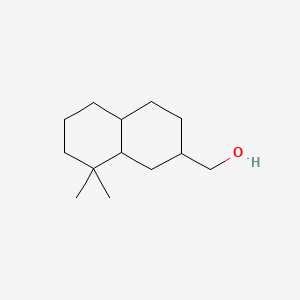

![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
